molecular formula C7H6S7 B14314262 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 113502-34-4

5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

Cat. No.: B14314262
CAS No.: 113502-34-4
M. Wt: 314.6 g/mol
InChI Key: RTJHIVWMZGAWSI-UHFFFAOYSA-N
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Description

5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a dithiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of 2-ethynylpyridine to 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the sulfur-containing groups, leading to different structural analogs.

    Substitution: Substitution reactions, particularly involving the methylsulfanyl groups, can yield a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted dithiine derivatives .

Scientific Research Applications

5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione exerts its effects involves its interaction with molecular targets through its sulfur-containing groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is unique due to its specific arrangement of sulfur atoms and the presence of methylsulfanyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

113502-34-4

Molecular Formula

C7H6S7

Molecular Weight

314.6 g/mol

IUPAC Name

5,6-bis(methylsulfanyl)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

InChI

InChI=1S/C7H6S7/c1-9-3-4(10-2)12-6-5(11-3)13-7(8)14-6/h1-2H3

InChI Key

RTJHIVWMZGAWSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC2=C(S1)SC(=S)S2)SC

Origin of Product

United States

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